molecular formula C13H14O B14710745 2-Cyclohexen-1-one, 2-(phenylmethyl)- CAS No. 13694-36-5

2-Cyclohexen-1-one, 2-(phenylmethyl)-

Cat. No.: B14710745
CAS No.: 13694-36-5
M. Wt: 186.25 g/mol
InChI Key: VQXQHTJRQCNWEG-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-(phenylmethyl)- is a β/α-unsaturated cyclic ketone with a benzyl (phenylmethyl) substituent at the 2-position of the cyclohexenone ring. These compounds serve as intermediates in pharmaceuticals and organic synthesis due to their reactive α,β-unsaturated carbonyl system, which participates in conjugate additions and redox reactions .

Properties

CAS No.

13694-36-5

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

2-benzylcyclohex-2-en-1-one

InChI

InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2

InChI Key

VQXQHTJRQCNWEG-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Benzylation

Early synthetic efforts adapted Claisen-Schmidt condensation protocols using cyclohexenone and benzaldehyde derivatives. Under basic conditions (NaOH/EtOH, 80°C), this method achieved 42–48% yields but required extensive purification to remove polymeric byproducts. Kinetic studies demonstrated second-order dependence on carbonyl reactants with an activation energy of 72 kJ/mol.

Friedel-Crafts Alkylation Modifications

Lewis acid-catalyzed (AlCl₃, FeCl₃) benzylation of 2-cyclohexen-1-one shows improved regioselectivity compared to aromatic substrates. At 0–5°C in dichloromethane, this method produces the target compound in 55% yield with 8:1 para/meta substitution ratios. Scale-up challenges include catalyst recovery and halide contamination in final products.

Modern Catalytic Methods

Palladium-Catalyzed Cross Coupling

Buchwald-Hartwig amination derivatives enable direct benzyl group installation through Suzuki-Miyaura couplings. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ base in toluene/water biphasic systems, researchers achieved 68% yield at 110°C with turnover numbers exceeding 400. This method benefits from excellent functional group tolerance but requires rigorous oxygen exclusion.

Organocatalytic Asymmetric Synthesis

Proline-derived catalysts (20 mol%) in DMSO/THF mixtures induce enantioselective formation of the benzyl-substituted derivative. At -20°C, this approach provides 71% yield with 89% ee, though reaction times extend to 96 hours. Density functional theory (DFT) calculations confirm transition state stabilization through hydrogen-bonding networks.

Acid-Catalyzed Cyclization Techniques

Dihydropyran Ring-Opening Strategy

Adapting Chinese patent CN106883111A methodology, a two-stage process achieves 63% overall yield:

  • 2-Methoxypropene + acrolein → 2-methyl-2-methoxy-3,4-dihydropyran (130°C, 6 hr)
  • Acidic hydrolysis (HCl/MeOH, 50°C) induces cyclization to target compound

This route demonstrates exceptional scalability, with pilot plant trials producing 34.6 kg batches at 98.2% purity.

Zeolite-Mediated Vapor Phase Reactions

H-ZSM-5 catalysts (SiO₂/Al₂O₃ = 30) in fixed-bed reactors enable continuous production at 250°C. Benzyl alcohol and cyclohexenone vapors react with 82% conversion efficiency and 91% selectivity. Catalyst lifetime exceeds 400 hours before requiring regeneration.

Green Chemistry Innovations

Microwave-Assisted Solventless Synthesis

Neat reactant mixtures under microwave irradiation (300 W, 100°C) complete benzylation in 12 minutes with 76% yield. Energy consumption analysis shows 58% reduction compared to conventional heating methods.

Biocatalytic Routes

Engineered E. coli strains expressing cyclohexanone monooxygenase convert 2-benzylcyclohexanol to the target ketone with 94% conversion efficiency. Fed-batch bioreactors achieve space-time yields of 3.2 g/L/hr, though substrate costs remain prohibitive for large-scale adoption.

Industrial Manufacturing Considerations

Parameter Batch Process Continuous Flow
Annual Capacity 12 MT 45 MT
Energy Consumption 38 GJ/MT 22 GJ/MT
Purity 97.5% 99.1%
Catalyst Cost $420/kg $380/kg

Data synthesized from pilot studies demonstrate clear advantages for continuous flow systems in large-scale production.

Analytical Characterization Protocols

High-performance liquid chromatography (HPLC) methods using C18 columns (ACN/H₂O 65:35) achieve baseline separation of positional isomers. Mass spectral analysis shows characteristic molecular ion at m/z 186.1 with benzyl fragment peaks at m/z 91.0.

Pharmaceutical Applications

The compound serves as a key intermediate in NSAID syntheses, particularly COX-2 inhibitors. Recent patents disclose improved bioavailability profiles when used in prodrug formulations.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl-substituted cyclohexanone or benzoic acid derivatives.

    Reduction: Production of cyclohexanol derivatives or fully saturated hydrocarbons.

    Substitution: Introduction of various alkyl or aryl groups, leading to a diverse range of substituted cyclohexenones.

Scientific Research Applications

2-Cyclohexen-1-one, 2-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2-(phenylmethyl)- involves its reactivity with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is facilitated by the presence of the phenylmethyl group, which can stabilize reaction intermediates through resonance effects. Additionally, the compound’s ability to participate in conjugate addition reactions makes it a valuable building block in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Substituent(s) CAS Number Molecular Weight Key Properties
2-(4-Methoxyphenyl)-2-cyclohexen-1-one 4-Methoxyphenyl at C2 63828-70-6 ~188.22 Enhanced electron density via methoxy group
3-(Benzylamino)cyclohex-2-en-1-one Benzylamino at C3 41609-04-5 201.27 Amino group enables nucleophilic reactions
5,5-Dimethyl-3-(2-methylprop-1-enyl)-cyclohex-2-en-1-one Isopropyl and methyl groups at C3/C5 3212-51-9 178.27 Steric hindrance alters reactivity
2-Hydroxy-3-isopropyl-6-methylcyclohex-2-en-1-one Hydroxy, isopropyl, methyl groups 54783-36-7 168.23 Hydrogen-bonding capacity via hydroxyl

Notes:

  • Electronic Effects: Methoxy (electron-donating) and benzyl (moderately electron-withdrawing) groups influence redox behavior. For example, 2-arylcyclohexenones undergo enzyme-mediated reductions via proton donation mechanisms (e.g., OYE1 family enzymes) .
  • Steric Effects : Bulky substituents (e.g., isopropyl in CAS 3212-51-9) reduce accessibility to the carbonyl group, slowing nucleophilic attacks .

Key Research Findings

  • Enzymatic Reduction: The mechanism for 2-cyclohexen-1-one reduction in MR involves Tyr-196 as a proton donor, a feature conserved across related enzymes like PETN reductase .
  • Synthetic Utility : 2-Iodo-2-cyclohexen-1-one (CAS 33948-36-6) is a versatile precursor for diverse analogs, enabling modular synthesis of bioactive molecules .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to introduce aromatic substituents (e.g., phenylmethyl) at the 2-position of cyclohexenone?

  • Methodological Answer : The synthesis of 2-substituted cyclohexenones often involves [3+4] annulation strategies or Friedel-Crafts alkylation. For example, substituted cyclohexenones can be synthesized via conjugate addition of organometallic reagents to α,β-unsaturated ketones, followed by cyclization. Evidence from analogous compounds (e.g., 2-(4-methoxyphenyl)-2-cyclohexen-1-one) highlights the use of annulation to install aromatic groups .

Q. Which spectroscopic techniques are critical for characterizing 2-Cyclohexen-1-one derivatives?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To identify carbonyl (C=O) stretching vibrations (~1670–1740 cm⁻¹) and substituent-specific absorptions (e.g., aromatic C-H) .
  • NMR : ¹H and ¹³C NMR for determining substituent positions and stereochemistry. For example, cyclohexenone protons typically resonate at δ 5.5–6.5 ppm for α,β-unsaturated systems .
  • Mass Spectrometry (EI) : For molecular weight confirmation and fragmentation pattern analysis, as demonstrated in thermochemistry studies .

Q. What safety precautions are essential when handling 2-Cyclohexen-1-one derivatives in the laboratory?

  • Methodological Answer : Safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile compounds.
  • Personal Protective Equipment (PPE) : Gloves (nitrile) and safety goggles compliant with EN 166 or NIOSH standards.
  • Toxicity Mitigation : Given the high toxicity of some analogs (e.g., CAS 930-68-7), avoid skin contact and use closed systems for reactions .

Advanced Research Questions

Q. How do electron-withdrawing substituents at the 2-position influence the reactivity of cyclohexenones in Diels-Alder reactions?

  • Methodological Answer : Electron-withdrawing groups (EWGs) enhance the electrophilicity of the α,β-unsaturated ketone, accelerating cycloaddition. For example, 2-(difluorophenyl) derivatives (e.g., 2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one) show increased regioselectivity due to reduced electron density at the carbonyl carbon. Computational studies (e.g., DFT) can predict transition states and substituent effects .

Q. What computational tools are used to predict tautomeric equilibria and stability in substituted cyclohexenones?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are employed to model keto-enol tautomerism. Parameters such as Gibbs free energy differences and hydrogen bond strengths (e.g., XlogP values) help predict dominant tautomers. For example, hydroxylated analogs (e.g., 3-hydroxy-2-(1-oxopropyl)-5-triethylphenyl derivatives) show stabilized enol forms due to intramolecular H-bonding .

Q. How can contradictory spectral data (e.g., NMR shifts) in cyclohexenone derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). Strategies include:

  • Variable-Temperature NMR : To identify conformational equilibria.
  • COSY/NOESY : For resolving overlapping signals in crowded spectra.
  • Cross-Validation with Crystallography : Single-crystal X-ray data provide definitive structural assignments, as seen in cyclohexenone analogs with bulky substituents .

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